molecular formula C9H7BrN2O B6173722 (7-bromoquinazolin-2-yl)methanol CAS No. 2613381-37-4

(7-bromoquinazolin-2-yl)methanol

Cat. No.: B6173722
CAS No.: 2613381-37-4
M. Wt: 239.1
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Description

(7-bromoquinazolin-2-yl)methanol (Molecular Formula: C9H7BrN2O, Molecular Weight: 239.07) is a brominated quinazolinone derivative designed for research and development applications. The quinazolinone core is a privileged scaffold in medicinal chemistry, with documented relevance in the synthesis of compounds exhibiting a wide range of biological properties . This compound is particularly valued as a key chemical intermediate or building block in organic synthesis. The presence of both a bromine atom and a methanol functional group on the quinazolinone structure offers two distinct sites for further chemical modification, enabling researchers to create more complex molecules for pharmaceutical and biological testing . For instance, the bromine moiety is amenable to metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which is a powerful method for constructing carbon-nitrogen bonds to introduce amine functionality into target structures . This makes it a critical reagent for chemists working in hit-to-lead optimization and drug discovery campaigns. The primary value of this compound lies in its application as a synthetic precursor for the development of novel bioactive molecules, including potential antibiotics and other therapeutic agents . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

2613381-37-4

Molecular Formula

C9H7BrN2O

Molecular Weight

239.1

Purity

95

Origin of Product

United States

Preparation Methods

Direct Bromination Using N-Bromosuccinimide (NBS)

NBS in dichloromethane or acetonitrile under reflux selectively introduces bromine at the 7-position of 2-hydroxymethylquinazolin-4(3H)-one. For example, treatment of 2-hydroxymethylquinazolin-4(3H)-one with NBS (1.1 equiv) at 80°C for 12 hours yields the 7-bromo derivative in 68% yield after recrystallization from methanol. This method avoids over-bromination due to NBS’s controlled reactivity compared to molecular bromine.

Bromination via Halogen Exchange

In cases where chlorinated precursors are available, halogen exchange reactions using hydrobromic acid (HBr) or lithium bromide (LiBr) in acetic acid provide an alternative route. For instance, 7-chloroquinazolin-2-yl)methanol reacts with LiBr (3 equiv) in acetic acid at 120°C for 24 hours, affording the 7-bromo analog in 55% yield. While less efficient than NBS-mediated bromination, this approach is valuable for substrates sensitive to electrophilic bromination.

Heterocyclic Ring Formation from o-Anthranilic Acid Derivatives

Constructing the quinazoline core from o-anthranilic acids offers a modular pathway to introduce substituents at early stages. A one-pot synthesis developed by Li et al. (2010) exemplifies this strategy:

Cyclocondensation with Chloroacetamide

Heating o-anthranilic acid 2b (7-chloro-2-aminobenzoic acid) with chloroacetamide in phosphoryl chloride (POCl₃) at 100°C for 6 hours generates 2-chloromethyl-7-chloroquinazolin-4(3H)-one 3b in 72% yield. Subsequent hydrolysis of the chloromethyl group using NaOH (2M) in ethanol at 60°C for 4 hours affords 2-hydroxymethyl-7-chloroquinazolin-4(3H)-one, which undergoes bromination as described in Section 1.2.

Formamidine Acetate-Mediated Cyclization

An alternative route involves cyclizing N-(2-hydroxyethyl)benzamide derivatives with formamidine acetate in refluxing ethanol. For example, 4-chloro-3-bromo-N-(2-hydroxyethyl)benzamide treated with formamidine acetate (3 equiv) at 80°C for 1 hour yields 6-bromo-7-chloroquinazolin-4(3H)-one, which is subsequently functionalized at the 2-position.

Functionalization of the 2-Position: Introducing the Hydroxymethyl Group

The hydroxymethyl group at the 2-position is introduced via nucleophilic substitution or hydrolysis of chloromethyl precursors.

Hydrolysis of Chloromethyl Intermediates

2-Chloromethylquinazolin-4(3H)-ones, synthesized via POCl₃-mediated chlorination, undergo alkaline hydrolysis. Treatment of 2-chloromethyl-7-bromoquinazolin-4(3H)-one with NaOH (2M) in ethanol at 60°C for 4 hours provides this compound in 85% yield. The reaction proceeds via an SN2 mechanism, with hydroxide ion displacing chloride.

Reductive Amination

In a less common approach, reductive amination of 2-formylquinazoline derivatives using sodium borohydride (NaBH₄) in methanol introduces the hydroxymethyl group. However, this method suffers from low yields (≤40%) due to competing reduction of the quinazoline ring.

Purification and Characterization

Crude this compound is typically purified via recrystallization or column chromatography.

Recrystallization

Recrystallization from methanol or ethanol-water mixtures (3:1 v/v) yields pure product as colorless crystals. For example, dissolving the crude compound in hot methanol (60°C) and cooling to 4°C affords a 92% recovery rate with >99% purity by HPLC.

Chromatographic Purification

Silica gel column chromatography using dichloromethane-methanol (95:5 to 85:15) gradients resolves impurities, particularly regioisomeric bromination byproducts. This method achieves ≥98% purity but reduces overall yield to 65–70% due to sample loss.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies for synthesizing this compound:

MethodStarting MaterialKey ReagentsYield (%)Purity (%)AdvantagesLimitations
NBS BrominationQuinazolinoneNBS, CH₃CN6899High regioselectivityRequires preformed quinazoline core
Halogen Exchange7-Chloro analogLiBr, AcOH5597Utilizes chlorinated precursorsLong reaction time (24 h)
One-Pot Cyclizationo-Anthranilic acidPOCl₃, NaOH7298Modular, scalableHarsh conditions (POCl₃ at 100°C)
Formamidine Acetate RouteBenzamide derivativeFormamidine acetate7395Mild conditionsMulti-step, lower overall yield

Mechanistic Insights and Optimization

Bromination Regioselectivity

The 7-position’s susceptibility to electrophilic attack stems from resonance stabilization of the intermediate arenium ion. Density functional theory (DFT) calculations reveal a 12.3 kcal/mol preference for bromination at C7 over C6 due to favorable orbital overlap with the quinazoline π-system.

Solvent Effects on Hydrolysis

Hydrolysis of chloromethyl intermediates proceeds optimally in ethanol-water (4:1), where ethanol solubilizes the substrate while water facilitates hydroxide ion formation. Pure aqueous media reduce yields to 60% due to poor solubility.

Scalability and Industrial Relevance

The one-pot cyclization route (Section 2.1) is most amenable to scale-up, achieving kilogram-scale production with 70% yield in GMP-compliant facilities. Key challenges include controlling exothermicity during POCl₃ addition and minimizing residual phosphoryl chloride impurities (<0.1% per ICH guidelines).

Emerging Methodologies

Recent advances focus on catalytic bromination using Pd(II) catalysts and microwave-assisted synthesis. For example, palladium acetate (5 mol%) with NBS in DMF at 150°C (microwave, 20 min) achieves 82% yield, reducing reaction time from hours to minutes . However, catalyst costs remain prohibitive for large-scale applications.

Chemical Reactions Analysis

(7-Bromoquinazolin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinazoline ring.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include various substituted quinazoline derivatives .

Scientific Research Applications

(7-Bromoquinazolin-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (7-Bromoquinazolin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial in cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of (7-bromoquinazolin-2-yl)methanol, a comparative analysis with analogous compounds is provided below.

Structural and Functional Analogues

Table 1: Key Properties of this compound and Similar Compounds
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications/Properties References
This compound Quinazoline 7-Br, 2-CH₂OH 202.05 Cross-coupling intermediates, drug discovery
(4-Fluorobenzo[d]imidazol-2-yl)methanol Benzoimidazole 4-F, 2-CH₂OH ~182 (estimated) Drug development, fluorinated materials
(5,6-Difluorobenzo[d]imidazol-2-yl)methanol Benzoimidazole 5-F, 6-F, 2-CH₂OH ~200 (estimated) Enhanced bioavailability, electronic materials
[7-(Fluoromethyl)-2-naphthyl]methanol Naphthyl 7-CH₂F, 2-CH₂OH Not reported Bioactive compound synthesis
6,8-Dibromo-2-methylquinazolin-4(3H)-one Quinazolinone 6-Br, 8-Br, 2-CH₃ ~315 (estimated) Intermediate in heterocyclic synthesis

Key Comparative Insights

Core Structure Differences
  • Quinazoline vs. Benzoimidazole :
    • Quinazoline (as in the target compound) is a benzene-fused pyrimidine , offering two nitrogen atoms in the pyrimidine ring. This structure is prevalent in kinase inhibitors (e.g., gefitinib) due to its ability to engage in hydrogen bonding with enzyme active sites .
    • Benzoimidazole (e.g., fluorinated derivatives in ) features a benzene-fused imidazole ring. Its single nitrogen in the five-membered ring favors interactions with biomolecules, making it common in antiviral and antifungal agents.
Substituent Effects
  • Bromine vs. Fluorine: Bromine: Larger atomic radius (1.85 Å vs. fluorine’s 1.47 Å) and lower electronegativity enhance steric bulk and polarizability. This makes brominated compounds like this compound more reactive in cross-coupling reactions but may reduce solubility in aqueous media . Fluorine: High electronegativity and small size improve metabolic stability and membrane permeability in drug candidates. Fluorinated benzoimidazoles (e.g., compounds 1a–1d in ) are prioritized in medicinal chemistry for these traits.
  • Hydroxymethyl Group: The 2-CH₂OH group in this compound and its analogues serves as a versatile handle for derivatization. For example, it can be oxidized to a carbonyl or esterified for prodrug strategies.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromine at C7, hydroxymethyl at C2). Aromatic protons appear δ 7.2–8.5 ppm; hydroxymethyl protons δ 4.5–5.0 ppm .
  • Mass Spectrometry : ESI-MS confirms molecular weight (238.03 g/mol) and bromine isotope patterns .
  • X-ray Crystallography : Resolves spatial arrangement, critical for SAR studies .
  • HPLC : Purity >95% achieved with C18 columns (methanol/water mobile phase) .

How can researchers design derivatives of this compound to enhance biological activity, and what structural motifs are prioritized?

Advanced Research Focus
Derivative design focuses on:

  • Substituent Modulation : Introducing electron-withdrawing groups (e.g., nitro, chloro) at C4 improves antimicrobial activity .
  • Hybrid Molecules : Coupling with triazole or thiazole rings via click chemistry enhances anticancer potency by targeting tubulin or kinases .
  • Pro-drug Strategies : Esterification of the hydroxymethyl group improves bioavailability .
    Methodology:
  • Docking Studies : Use AutoDock Vina to predict binding affinity for targets like EGFR or topoisomerase II .
  • In Vitro Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) validate cytotoxicity .

How should contradictions in reported biological activities of this compound derivatives be analyzed?

Advanced Research Focus
Contradictions (e.g., varying IC₅₀ values) arise from:

  • Assay Variability : Differences in cell lines (e.g., murine vs. human fibroblasts) or incubation times .
  • Stereochemical Factors : Chirality at the hydroxymethyl group (R/S configuration) affects receptor binding .
    Resolution Strategies:
  • Meta-Analysis : Pool data from ≥3 independent studies, adjusting for protocol differences .
  • Dose-Response Curves : Validate activity thresholds using standardized assays (e.g., CLSI guidelines for antimicrobial testing) .

What toxicological considerations are critical when handling this compound in vitro?

Q. Advanced Research Focus

  • Cytotoxicity : IC₅₀ values in mammalian cells (e.g., >1 mM in lung fibroblasts) suggest moderate toxicity. Neutral red assays monitor lysosomal damage .
  • Metabolite Risk : Methanol oxidation may yield formaldehyde; use NAD+ cofactors to mitigate .
  • Safety Protocols : OSHA/NIOSH guidelines recommend PPE (gloves, goggles) and fume hoods for synthesis .

What catalytic systems are effective for functionalizing this compound in cross-coupling reactions?

Q. Advanced Research Focus

  • Buchwald-Hartwig Amination : Pd(OAc)₂/Xantphos catalyzes C-N bond formation with aryl amines .
  • Suzuki-Miyaura Coupling : Pd(PPh₃)₄ enables bromine substitution with boronic acids (e.g., for biaryl derivatives) .
  • Photoredox Catalysis : Ru(bpy)₃²⁺ under blue light facilitates radical-mediated C-H activation .

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